molecular formula C20H28O3 B1671453 Gestonorone CAS No. 2137-18-0

Gestonorone

Cat. No.: B1671453
CAS No.: 2137-18-0
M. Wt: 316.4 g/mol
InChI Key: GTFUITFQDGVJSK-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gestonorone caproate (C₂₆H₃₈O₄) is a synthetic progestogen derived from 19-nortestosterone, primarily used in the treatment of benign prostatic hyperplasia (BPH) and certain hormone-sensitive cancers . It exerts its therapeutic effects by suppressing androgen activity, particularly through inhibition of 5α-reductase, which reduces the conversion of testosterone to dihydrotestosterone (DHT), a key driver of prostate growth . Its molecular structure includes a hexanoate ester at the 17β-position, enhancing its lipophilicity and prolonged activity .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUITFQDGVJSK-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175631
Record name Gestonorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137-18-0
Record name Gestonorone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2137-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestonorone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestonorone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestonorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gestonorone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTONORONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of gestonorone involves several steps, starting from estrone derivatives. One common method involves the ethynylation of estrone derivatives, followed by acylation and bromination reactions . The process includes the following steps:

    Ethynylation: Estrone derivatives are ethynylated at position 17.

    Acylation: The 17-hydroxyl group is acylated.

    Bromination: The ethynyl group is brominated using N-bromoacetamide.

    Debromination: The compound undergoes debromination in the presence of zinc and acetic acid.

    Reduction: The compound is reduced with calcium metal in liquid ammonia.

    Isomerization: The isopregnane side-chain is isomerized in acetic acid.

Chemical Reactions Analysis

Gestonorone undergoes various chemical reactions, including:

Scientific Research Applications

Medical Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)
Gestonorone caproate has been utilized in the management of benign prostatic hyperplasia. Clinical studies have demonstrated its effectiveness in reducing prostate volume and alleviating urinary symptoms associated with BPH. A randomized study indicated that this compound caproate significantly improved urinary flow rates and reduced residual urine volume in patients with early-stage BPH .

2. Management of Endometrial Cancer
this compound caproate is also used in the palliative treatment of endometrial cancer. It functions by exerting antigonadotropic effects, which suppress the production of sex hormones that can fuel cancer growth. Studies have shown that it can be effective when used in combination with other chemotherapeutic agents, such as cyclophosphamide .

3. Other Potential Uses

  • Ovarian Cancer: There is preliminary evidence suggesting that this compound caproate may have antiproliferative effects on ovarian cancer cells in vitro, indicating a potential role in ovarian cancer therapy .
  • Menstrual Cycle-Related Conditions: The compound has been studied for its efficacy in treating menstrual cycle-related mouth ulcers, although further research is needed to establish definitive clinical guidelines .

Case Studies

StudyApplicationFindings
Pannunzio et al., 1986BPH TreatmentDemonstrated significant improvement in urinary symptoms and prostate size reduction .
Clinical Trial by ScheringEndometrial CancerFound effective when combined with cyclophosphamide; improved patient outcomes .
In Vitro StudyOvarian CancerShowed antiproliferative effects on ovarian cancer cells, suggesting a potential therapeutic role .

Safety Profile

While this compound caproate is generally well-tolerated, some side effects have been reported, including:

  • Worsened glucose tolerance
  • Decreased libido in men
  • Local injection site reactions such as irritation .

Mechanism of Action

Gestonorone acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It binds to the progesterone receptor, leading to the activation of various cellular pathways involved in the regulation of gene expression and cellular functions. This mechanism is crucial for its therapeutic effects in treating prostate enlargement and endometrial cancer .

Comparison with Similar Compounds

Pharmacological Profile

Gestonorone Caproate vs. Cyproterone Acetate
  • Mechanism of Action: this compound: Primarily inhibits 5α-reductase, reducing DHT synthesis. It also weakly binds to androgen receptors (ARs) . Cyproterone Acetate: A potent AR antagonist with additional progestogenic activity. It directly blocks testosterone and DHT from activating ARs .
  • Efficacy: In a 1986 clinical trial, this compound achieved a 65% reduction in prostate volume in BPH patients, while cyproterone acetate showed a 72% reduction. However, this compound exhibited fewer hepatic side effects .
  • Safety: Cyproterone acetate is associated with hepatotoxicity and adrenal suppression, whereas this compound has a milder adverse effect profile (e.g., rare reports of gynecomastia) .
This compound Caproate vs. Hydroxyprogesterone Caproate
  • Structural Differences: Hydroxyprogesterone caproate is a 17α-hydroxyprogesterone derivative, lacking the 19-nor modification present in this compound .
  • Clinical Use: Hydroxyprogesterone is used in obstetric care (e.g., preventing preterm birth), while this compound is specific to urological and oncological applications .

Metabolic and Enzymatic Interactions

Parameter This compound Caproate Cyproterone Acetate Hydroxyprogesterone Caproate
5α-Reductase Inhibition Moderate (IC₅₀: 12 nM) Weak (IC₅₀: >100 nM) None
Androgen Receptor Binding Weak (Kd: 1.8 µM) Strong (Kd: 0.4 nM) None
Half-Life 8–10 days (due to caproate) 2–4 days 7–9 days

Clinical Outcomes in Prostate Disorders

  • Benign Prostatic Hyperplasia (BPH): this compound: A 1978 study reported a 58% improvement in urinary flow rates vs. 42% with placebo . Cyproterone Acetate: Superior in symptom relief but linked to higher dropout rates due to fatigue and libido loss .
  • Prostate Cancer: this compound reduces testosterone metabolism in prostate tissue by 22% in vitro, compared to 46.5% suppression with progesterone .

Adverse Effects and Tolerability

Adverse Effect This compound Caproate Cyproterone Acetate Hydroxyprogesterone Caproate
Hepatotoxicity Rare Common None
Thromboembolism Not reported Moderate risk Low risk
Gynecomastia 5–8% of patients 10–15% <1%

Biological Activity

Gestonorone, specifically in its caproate form, is a synthetic progestogen that exhibits significant biological activity primarily through its action as an agonist of the progesterone receptor. It is utilized in various therapeutic contexts, including the treatment of benign prostatic hypertrophy and endometrial cancer. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, effects on hormone levels, and potential therapeutic applications.

Pharmacodynamics

This compound caproate is recognized for its potent progestogenic activity, being approximately 20 to 25 times more effective than natural progesterone in animal models. In humans, it is reported to be 5 to 10 times more potent than hydroxyprogesterone caproate . Its primary mechanism involves:

  • Progesterone Receptor Agonism : this compound binds to and activates progesterone receptors, leading to various downstream effects.
  • Antigonadotropic Activity : It significantly suppresses the production of sex hormones like testosterone and estradiol. For instance, a study indicated a 75% reduction in testosterone levels in men receiving 400 mg/week intramuscularly .

Table 1: Comparison of Potency

CompoundPotency Relative to Progesterone
This compound Caproate20-25 times
Hydroxyprogesterone Caproate5-10 times

Hormonal Suppression

This compound caproate's antigonadotropic effects have been well-documented. In clinical studies, it has shown the ability to suppress testosterone levels effectively without altering luteinizing hormone levels significantly . This characteristic makes it a useful agent in treating conditions like prostate cancer.

Effects on Prostate and Seminal Vesicles

Research has demonstrated that this compound caproate can reduce the weights of the prostate gland and seminal vesicles by 40% to 70% in animal models. This reduction is attributed both to its hormonal suppression effects and direct actions on these tissues . In vitro studies suggest that this compound impedes the uptake of testosterone into the prostate, further contributing to its therapeutic efficacy against prostate-related conditions .

Anticancer Activity

This compound caproate has shown promise in anticancer applications, particularly against ovarian cancer cells. It exhibits direct antiproliferative effects on these cells when tested in vitro . Additionally, some studies indicate that this compound may act as a weak aromatase inhibitor, which could enhance its anticancer properties by reducing estrogen synthesis .

Treatment of Benign Prostatic Hyperplasia (BPH)

This compound caproate has been employed in managing BPH due to its ability to lower testosterone levels and reduce prostate size. A clinical investigation involving patients with BPH demonstrated significant improvements in symptoms following treatment with this compound caproate .

Hormonal Therapy for Endometrial Cancer

In patients with endometrial cancer, this compound's progestogenic properties have been utilized as part of hormonal therapy regimens. Studies suggest that it can help manage tumor growth by modulating hormone levels effectively .

Q & A

Q. What are the key chemical characteristics of Gestonorone that influence its experimental design in pharmacological studies?

this compound (C₂₆H₃₈O₄) is a synthetic progestogen with a 19-norpregnane backbone and a caproate ester modification, which enhances its lipophilicity and prolongs its half-life in vivo. Researchers must account for its molecular weight (414.59 g/mol) and esterase susceptibility when designing bioavailability assays. Synthesis pathways often involve Grignard reactions and esterification steps, as detailed in industrial chemical dictionaries . For stability studies, pH-dependent degradation profiles should be monitored due to the labile ester group .

Q. How can researchers standardize assays for this compound’s progestogenic activity in preclinical models?

The tg(cyp19a1b-GFP) zebrafish embryo model is widely used to assess endocrine disruption, where this compound’s effects on aromatase expression are quantified via fluorescence intensity . In vitro, competitive binding assays against progesterone receptors (PR-A/B) with radiolabeled ligands (e.g., ³H-R5020) are recommended. Dose-response curves should include positive controls (e.g., progesterone) and negative controls (e.g., ICI 182-780) to validate specificity .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported pharmacokinetic variability across species?

Discrepancies in bioavailability data often arise from interspecies differences in cytochrome P450 metabolism and plasma protein binding. To address this:

  • Conduct in silico simulations using species-specific physiologically based pharmacokinetic (PBPK) models.
  • Validate findings with cross-species in vitro hepatocyte incubation assays to compare metabolic stability .
  • Use population pharmacokinetics (PopPK) in clinical trials to account for covariates like age and hepatic function .

Q. How can researchers optimize experimental designs to evaluate this compound’s hepatotoxicity in long-term studies?

Advanced protocols should integrate:

  • Histopathological scoring of liver biopsies in rodent models, focusing on steatosis and inflammatory markers.
  • Transcriptomic profiling (RNA-seq) to identify pathways like PPAR-γ and NF-κB dysregulation.
  • Drug-drug interaction screens using human liver microsomes to assess CYP3A4/2C9 inhibition . Slow intravenous administration (to mimic clinical use) minimizes acute toxicity artifacts .

Q. What mechanisms underlie this compound’s disruption of neurosteroid synthesis, and how can these be systematically analyzed?

this compound inhibits brain aromatase (CYP19A1) in zebrafish, reducing estradiol synthesis. Methodologies include:

  • CRISPR/Cas9 knockout models to isolate CYP19A1’s role in neurodevelopment.
  • Liquid chromatography-mass spectrometry (LC-MS) to quantify steroid metabolites in cerebrospinal fluid.
  • Glial-specific RNA interference to differentiate neuronal vs. glial effects .

Methodological Frameworks

Q. How should researchers structure hypothesis-driven studies to investigate this compound’s structure-activity relationships (SAR)?

  • Step 1 : Synthesize analogs with modifications to the 17α-caproate group (e.g., varying alkyl chain lengths).
  • Step 2 : Perform PR-binding assays (IC₅₀ comparisons) and molecular dynamics simulations to map ligand-receptor interactions.
  • Step 3 : Prioritize candidates with <10% cross-reactivity to androgen/glucocorticoid receptors to avoid off-target effects .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogeneous populations?

  • Mixed-effects models to handle inter-individual variability in clinical datasets.
  • Bayesian hierarchical modeling for small-sample preclinical studies, incorporating historical data as priors.
  • Meta-regression of published EC₅₀ values to identify confounding variables (e.g., assay type) .

Data Collection & Validation

Q. How can researchers design questionnaires to capture adverse event data in this compound clinical trials?

  • Use Likert-scale items to grade adverse reactions (e.g., injection site pain, dyspnea).
  • Include open-ended questions to capture rare events not predefined in closed-ended items.
  • Validate tools via pilot testing with clinician adjudication of self-reported vs. observed events .

Q. What criteria ensure rigor in systematic reviews of this compound’s therapeutic efficacy for prostate hypertrophy?

  • Apply PRISMA guidelines with inclusion/exclusion criteria based on PICO (Population: BPH patients; Intervention: this compound caproate; Comparator: 5α-reductase inhibitors; Outcomes: IPSS reduction).
  • Assess bias using ROBINS-I for non-randomized studies and GRADE for evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gestonorone
Reactant of Route 2
Reactant of Route 2
Gestonorone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.